3,4-Dimethyl-1,3-oxazolidin-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4-3-8-5(7)6(4)2/h4H,3H2,1-2H3 |
InChI Key |
HSKFWUNQSAWFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)N1C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,4-Dimethyl-1,3-oxazolidin-2-one from β-Amino Alcohols: Mechanisms, Protocols, and Modern Methodologies
Abstract
The 3,4-dimethyl-1,3-oxazolidin-2-one scaffold is a valuable structural motif, primarily recognized for its role as a chiral auxiliary in asymmetric synthesis and as a key intermediate in the development of pharmaceutical agents. This technical guide provides an in-depth exploration of its synthesis from β-amino alcohol precursors. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of the cyclization reaction, contrasts traditional and modern synthetic strategies, and offers detailed, field-proven experimental protocols. Emphasis is placed on phosgene-free, environmentally benign methods that offer high efficiency and operational simplicity, catering to the needs of researchers and professionals in synthetic chemistry and drug development.
Introduction: The Significance of the Oxazolidinone Core
Oxazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry.[1] Their rigid cyclic structure makes them excellent chiral auxiliaries, capable of directing stereoselective transformations with high efficacy. Furthermore, the oxazolidinone ring is a privileged scaffold found in several potent antibacterial agents, including Linezolid, highlighting its importance in drug discovery.[1]
The synthesis of N-substituted oxazolidinones, such as this compound, from readily available β-amino alcohols is a cornerstone transformation. The choice of synthetic route has evolved significantly, driven by the dual needs for efficiency and sustainability. This guide focuses on the practical synthesis of this target molecule, providing the causal logic behind reagent selection and reaction design.
Synthetic Strategies: From Traditional Reagents to Green Alternatives
The fundamental transformation involves the reaction of a β-amino alcohol with a one-carbon (C1) carbonyl source to facilitate intramolecular cyclization. The choice of this C1 building block is the primary differentiating factor between synthetic routes.
Traditional Phosgene-Based Methods
Historically, highly reactive and toxic reagents like phosgene (COCl₂) and its derivatives (e.g., triphosgene) were the reagents of choice for the cyclization of β-amino alcohols.[2][3] While effective, the extreme toxicity and handling difficulties associated with phosgene necessitate specialized equipment and stringent safety protocols, making this route undesirable for modern laboratory settings.[4]
Modern Phosgene-Free Methodologies
The drive towards greener and safer chemistry has led to the development of numerous phosgene-free alternatives. These methods rely on less hazardous carbonyl sources that offer improved safety profiles without compromising yield.
-
Dialkyl Carbonates (DMCs, DECs): Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are highly effective, low-toxicity reagents for synthesizing oxazolidinones.[5][6] They serve as both the carbonyl source and, in the case of DMC, a potential methylating agent under certain conditions. These reactions are typically catalyzed by a base.
-
Carbon Dioxide (CO₂): As an abundant, non-toxic, and renewable C1 source, CO₂ is an ideal reagent for green synthesis. Catalytic systems, often involving organometallic complexes or specific activating agents, are required to facilitate the direct condensation of CO₂ with amino alcohols under mild conditions.[7]
-
Isocyanates: The cycloaddition of isocyanates with epoxides or aziridines can yield oxazolidinones.[1][5] This route is particularly useful for accessing diversely substituted products.
For the synthesis of this compound, the use of dimethyl carbonate represents a particularly elegant and efficient strategy, as it can facilitate both the cyclization and the requisite N-methylation in a single, one-pot operation.[8]
Mechanistic Insights: The Cyclization-Methylation Pathway
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting synthetic challenges. The synthesis of this compound from an amino alcohol like 2-aminopropan-1-ol using dimethyl carbonate (DMC) in the presence of a catalyst proceeds through a coordinated sequence of events.
-
Activation and Carboxymethylation: The reaction is initiated by the catalyst, which enhances the nucleophilicity of either the amine or hydroxyl group of the amino alcohol. This activated species then attacks one of the electrophilic carbonyl carbons of DMC.
-
Intramolecular Cyclization: The resulting carbamate intermediate undergoes a rapid intramolecular cyclization. The hydroxyl group attacks the newly formed carbamate carbonyl, displacing a methoxy group and forming the stable five-membered oxazolidinone ring.
-
N-Methylation: With the ring formed, the secondary amine within the oxazolidinone is deprotonated by the base/catalyst. This nucleophilic nitrogen then attacks a second molecule of DMC, which acts as a methylating agent, to yield the final 3,4-dimethylated product.
Experimental Protocols & Data
This section provides a detailed, state-of-the-art protocol for the synthesis of this compound, leveraging a modern microwave-assisted approach that exemplifies efficiency and high yield.[8]
Protocol: One-Pot Microwave-Assisted Synthesis
This method achieves both cyclization and N-methylation in a single step, representing a significant improvement over traditional multi-step procedures.
Materials:
-
(DL)-Alaninol (or appropriate enantiomer): 1.0 eq.
-
Dimethyl Carbonate (DMC): 5.0 eq.
-
Tetrabutylammonium Chloride (TBAC): 0.2 eq.
-
N,N-Dimethylformamide (DMF): ~2 mL
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add (DL)-alaninol (1.0 mmol, 75.1 mg).
-
Add N,N-Dimethylformamide (2 mL), dimethyl carbonate (5.0 mmol, 450.4 mg, 0.42 mL), and tetrabutylammonium chloride (0.2 mmol, 55.6 mg).
-
Seal the vessel securely with a cap.
-
Place the vessel into the cavity of a microwave synthesizer.
-
Irradiate the mixture with stirring at a constant temperature of 150°C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
-
After the reaction is complete, allow the vessel to cool to room temperature (<50°C) before opening.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and brine (20 mL).
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate to afford the pure product.
Comparative Data and Parameter Influence
The choice of carbonyl source and reaction conditions dramatically impacts the efficiency of oxazolidinone synthesis.
| Method | Carbonyl Source | Catalyst/Base | Conditions | Typical Yield | Safety/Green Profile | Reference |
| Traditional | Phosgene (COCl₂) | Triethylamine | 0°C to RT, 2-4h | >90% | Highly Toxic, Hazardous | [3] |
| Carbonate | Diethyl Carbonate | NaOMe | Reflux, 12-24h | 75-85% | Low Toxicity, Moderate Temp | [6] |
| One-Pot MW | Dimethyl Carbonate | TBAC | 150°C, 15 min | >90% | Low Toxicity, High Speed | [8] |
| CO₂ Insertion | Carbon Dioxide | Organocatalyst | 50-100°C, high pressure | 60-80% | Non-toxic, Requires Pressure | [7] |
Causality Behind Parameter Choices:
-
Solvent (DMF): A high-boiling polar aprotic solvent like DMF is chosen for its ability to efficiently absorb microwave energy and solubilize the ionic catalyst (TBAC) and reagents.
-
Catalyst (TBAC): Tetrabutylammonium chloride, an ionic liquid, acts as a phase-transfer catalyst and likely activates the DMC, enhancing its electrophilicity and facilitating the reaction at lower temperatures than uncatalyzed routes.[8]
-
Microwave Irradiation: This technique provides rapid, uniform heating, dramatically reducing reaction times from many hours to mere minutes compared to conventional heating methods.[6]
Safety and Handling
While this guide focuses on phosgene-free methods, standard laboratory safety practices must be observed.
-
Dimethyl Carbonate (DMC): Flammable liquid. Handle in a well-ventilated fume hood.
-
Microwave Synthesis: Use only pressure-rated vessels designed for the specific microwave reactor. Never exceed the recommended temperature, pressure, or volume limits for the vessel.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
Conclusion
The synthesis of this compound from β-amino alcohols has evolved into a highly refined and efficient process. Modern methodologies, particularly the one-pot, microwave-assisted reaction using dimethyl carbonate, offer a superior alternative to traditional routes by providing excellent yields, operational simplicity, and a significantly improved safety and environmental profile. This approach minimizes waste and reaction time, aligning with the principles of green chemistry and meeting the demands of contemporary research and development environments. By understanding the underlying mechanisms and the rationale for experimental design, scientists can effectively and safely produce this valuable chemical building block for a wide range of applications.
References
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Mishra, A., et al. (2022). Current Updates on Oxazolidinone and Its Significance. ACS Omega. Available at: [Link]
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Ozgur, O., & Turgut, Z. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 237192, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2011). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. Chemical Biology & Drug Design. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22468121, 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. Available at: [Link]
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Falb, E., et al. (1993). A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene. Synthetic Communications. Available at: [Link]
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Li, W., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. Available at: [Link]
-
Ochoa-Terán, A., et al. (2014). A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC. ResearchGate. Available at: [Link]
-
Zaragoza-Galán, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]
-
Benhaoua, H., et al. (2007). Stereoselective Synthesis of cis-and trans-3,4,5-Trisubstituted-1,3-oxazolidin-2-one Derivatives from 1,2-Amino Alcohol Monoesters and Aziridine-2-carboxylates. ResearchGate. Available at: [Link]
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Mareda, T., et al. (2016). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect. Available at: [Link]
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Caga, J., & Caga, I. T. (1981). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Synthesis of oxazolidines. Available at: [Link]
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Wang, W., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. International Journal of Molecular Sciences. Available at: [Link]
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Green, C. A., et al. (2018). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules. Available at: [Link]
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Al-Amin, M., & Arai, T. (2020). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. ResearchGate. Available at: [Link]
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Thermal stability and decomposition of 3,4-Dimethyl-1,3-oxazolidin-2-one
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Dimethyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As a member of the oxazolidinone class, a scaffold of significant interest in medicinal chemistry, understanding its behavior under thermal stress is critical for ensuring drug substance stability, informing manufacturing processes, and maintaining therapeutic efficacy.[1][2][3] This document synthesizes theoretical principles with actionable experimental protocols, offering a self-validating framework for the investigation of this and related compounds. We will explore the anticipated decomposition pathways, present detailed methodologies for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline the identification of degradation products via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Significance of the Oxazolidinone Core
The 1,3-oxazolidin-2-one ring is a privileged heterocyclic scaffold in modern drug discovery.[2] It is the central pharmacophore in the linezolid class of antibiotics, which are crucial for combating multidrug-resistant Gram-positive infections.[1][3] Beyond antibiotics, oxazolidinones serve as versatile chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[4] this compound, as a specific derivative, represents a model compound for understanding the intrinsic properties of this ring system.
Thermal stability is a cornerstone of pharmaceutical development, directly impacting a compound's shelf-life, formulation strategy, and safety profile.[5] An unstable compound may degrade under storage or during manufacturing, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a rigorous evaluation of thermal behavior is not merely a regulatory requirement but a fundamental aspect of chemical and pharmaceutical science.
Physicochemical and Safety Profile
A foundational understanding of a compound's basic properties is essential before undertaking advanced thermal analysis.
Key Properties
The properties of this compound are summarized below. These values are critical for designing experiments and interpreting results.
| Property | Value / Information | Source |
| Molecular Formula | C₅H₇NO₃ | [6] |
| Molecular Weight | 129.11 g/mol | [6] |
| IUPAC Name | 3,4-dimethyl-1,3-oxazolidine-2,5-dione | [6] |
| CAS Number | 51784-00-0 | [6] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Decomposition | Stable under normal conditions; thermal decomposition can release irritating gases. | [7][8] |
| Hazardous Products | Expected to include Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). | [7] |
Safety and Handling Precautions
As with any laboratory chemical, proper handling is paramount. The following precautions are derived from safety data for structurally related oxazolidinones.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7][10]
-
In case of Contact:
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[10]
Anticipated Thermal Decomposition Profile
The thermal decomposition of this compound is expected to proceed via the cleavage of the heterocyclic ring. The stability of the oxazolidinone core is generally robust, but at elevated temperatures, the lactam and carbonate functionalities provide reactive sites for degradation.
The primary decomposition pathway is hypothesized to involve initial ring opening, followed by fragmentation into smaller, volatile molecules. The presence of two methyl groups, one on the nitrogen (N3) and one on the carbon (C4), will influence the specific fragmentation pattern. The most likely decomposition products are carbon dioxide (from the C2 carbonyl), carbon monoxide, and various nitrogen-containing organic fragments.
Below is a proposed high-level decomposition mechanism.
Caption: A high-level overview of the proposed thermal decomposition pathway for this compound.
Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of thermal stability. The logical workflow involves sequentially using TGA to determine mass loss, DSC to identify thermal events, and Pyrolysis-GC-MS to analyze decomposition products.
Caption: Integrated experimental workflow for the comprehensive thermal analysis of the target compound.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the temperature at which degradation begins.
Objective: To determine the thermal stability and decomposition temperature range.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge Gas: Set a nitrogen purge gas flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program: Equilibrate the sample at 30 °C for 5 minutes. Then, ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[11]
-
-
Data Acquisition: Record the mass loss (%) as a function of temperature.
-
Data Analysis:
-
Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum decomposition rates from the peaks in the DTG curve.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting and exothermic or endothermic decomposition.[12]
Objective: To identify the melting point and characterize the thermodynamics of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to contain any evolved gases during initial decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge Gas: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[13]
-
-
Data Acquisition: Record the heat flow (mW) as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tm).
-
Observe any sharp exothermic peaks following the melt, which are indicative of decomposition.
-
Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).
-
Protocol 3: Evolved Gas Analysis by Pyrolysis-GC-MS
This powerful hyphenated technique allows for the separation and identification of the volatile products generated during thermal decomposition.
Objective: To identify the chemical structures of the decomposition products.
Methodology:
-
System Setup: Interface a pyrolysis unit with a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Pyrolysis: Rapidly heat the sample in the pyrolyzer to a temperature just above its main decomposition temperature, as determined by TGA (e.g., if Td is 220 °C, pyrolyze at 250 °C).
-
GC Separation:
-
The volatile pyrolysis products are swept directly onto the GC column (e.g., a non-polar DB-5ms column).
-
Use a suitable temperature program to separate the components, for example: hold at 40 °C for 2 minutes, then ramp to 280 °C at 15 °C/min.[14]
-
-
MS Detection:
-
As components elute from the GC column, they are ionized (typically by Electron Impact, EI at 70 eV) and detected by the mass spectrometer.[15]
-
-
Data Analysis:
-
Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
-
Correlate the identified products with the proposed decomposition mechanism.
-
Conclusion and Future Outlook
This guide provides a robust framework for the comprehensive analysis of the thermal stability of this compound. By employing the synergistic techniques of TGA, DSC, and Py-GC-MS, researchers can obtain a detailed understanding of its decomposition onset, energetic profile, and degradation pathways. The insights gained are invaluable for establishing safe handling procedures, defining appropriate storage conditions, and guiding formulation development in the pharmaceutical industry. The methodologies described herein are not only applicable to the title compound but can be readily adapted for the thermal characterization of other novel oxazolidinone derivatives and active pharmaceutical ingredients.
References
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MSDS of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. Capot Chemical Co., Ltd.[Link]
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Karagiannidou, E., et al. (n.d.). Solid State Characterization of Linezolid Crystal forms. ResearchGate. [Link]
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SAFETY DATA SHEET - (4R)-(+)-4-Isopropyl-2-oxazolidinone. (2025, September 24). Thermo Fisher Scientific. [Link]
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Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. [Link]
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3,4-Dimethyl-1,3-oxazolidine-2,5-dione. PubChem. [Link]
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Zaragoza, F., & Stephensen, H. (2001). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 6(12), 971-977. [Link]
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Ochoa-Terán, A., et al. (2014). Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. [Link]
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Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
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Chaturvedi, A. K., et al. (1993). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration. [Link]
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Bebawy, L. I. (2003). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of Pharmaceutical and Biomedical Analysis, 32(6), 1257-1266. [Link]
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Chemical structures of oxazolidinone-type antibacterial agents. ResearchGate. [Link]
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3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one. LookChem. [Link]
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Barbato, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. [Link]
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Varshney, A., et al. (2012). Thermal Characteristics of Oxazolidone Modified Epoxy Anhydride Blends. International Journal of Chemistry, 4(3). [Link]
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Methodological & Application
Application Note: Synthesis of Chiral Carboxylic Acids Using 3,4-Dimethyl-1,3-oxazolidin-2-one as a Chiral Auxiliary
Abstract
The stereoselective synthesis of chiral carboxylic acids is a cornerstone of modern pharmaceutical and fine chemical development. Among the most reliable and effective methods is the use of chiral auxiliaries, which temporarily impart chirality to a substrate, guide a diastereoselective transformation, and are subsequently removed. This application note provides a detailed guide for researchers on the use of the Evans-type chiral auxiliary, specifically (4R,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, for the asymmetric synthesis of α-substituted chiral carboxylic acids. We will delve into the mechanistic principles, provide step-by-step experimental protocols for acylation, diastereoselective alkylation, and auxiliary cleavage, and discuss the critical parameters that ensure high yields and stereoselectivity.
Introduction: The Power of Chiral Auxiliaries
Chiral carboxylic acids and their derivatives are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The precise control of stereochemistry at the α-carbon is often critical for a compound's therapeutic efficacy and safety profile. While asymmetric catalysis has made significant strides, substrate-controlled diastereoselective reactions using chiral auxiliaries remain a highly reliable, predictable, and robust strategy for constructing stereogenic centers.[1][2]
The oxazolidinone-based auxiliaries, pioneered by David A. Evans, are among the most successful and widely used classes of chiral auxiliaries.[2] They function by being temporarily appended to a prochiral substrate, directing a subsequent bond formation with high diastereoselectivity, and then being cleaved to reveal the enantiomerically enriched product while allowing for the recovery of the auxiliary.[3][4][5] The (4R,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, derived from the readily available and inexpensive (1R,2S)-(-)-norephedrine, is a particularly effective auxiliary that offers excellent stereochemical control in alkylation reactions.
This guide will walk through the complete workflow, from attaching the acyl group to the auxiliary to cleaving the final product, providing both the practical "how" and the mechanistic "why" for each step.
The Principle of Stereocontrol: A Mechanistic Overview
The remarkable stereoselectivity achieved with Evans-type oxazolidinones stems from a combination of steric and electronic factors that lock the key intermediate into a highly organized, rigid conformation. The process relies on the formation of a Z-enolate, which is chelated to a metal cation (typically lithium or sodium).
Key Steps to Stereocontrol:
-
N-Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.
-
Enolate Formation: A strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), is used at low temperatures (typically -78 °C) to deprotonate the α-carbon of the acyl group.[4][6] This selectively forms the (Z)-enolate.
-
Chelation and Facial Shielding: The metal counter-ion (Na⁺ or Li⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, planar, five-membered ring structure. The substituent at the C4 position of the auxiliary (in this case, a methyl group) sterically blocks one face of the enolate (the si-face).
-
Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less-hindered opposite face (the re-face), resulting in the formation of one diastereomer in high excess.[6]
This entire sequence is visually summarized in the mechanistic workflow below.
Caption: Mechanism of Diastereoselective Alkylation.
Experimental Workflow and Protocols
The overall process is a multi-step synthesis that requires careful execution, particularly the manipulation of air- and moisture-sensitive reagents.[3]
Caption: Overall Synthetic Workflow.
Protocol 1: N-Acylation of the Chiral Auxiliary
This step attaches the prochiral acyl group to the nitrogen of the oxazolidinone. Using an acid chloride is common, but methods using the carboxylic acid directly with a coupling agent like pivaloyl chloride are also effective.[7]
-
Materials:
-
(4R,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Propionyl chloride (or other desired acyl chloride) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral auxiliary and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe. The purpose of the base is to deprotonate the N-H group (if starting from a non-N-methylated auxiliary) or to facilitate acylation. For N-methylated auxiliaries, direct acylation methods are often preferred. A common alternative involves using a base like triethylamine with an acylating agent.[7]
-
After stirring for 30 minutes at -78 °C, add the acyl chloride dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated aq. NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure N-acyl oxazolidinone.
-
Protocol 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.
-
Materials:
-
N-Acyl oxazolidinone (from Protocol 1) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
-
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS solution dropwise. Stir for 30-60 minutes at -78 °C to ensure complete formation of the sodium (Z)-enolate.[4][6]
-
Add the alkylating agent dropwise. It is crucial to maintain the temperature at -78 °C during the addition to prevent loss of selectivity.
-
Stir the reaction at -78 °C for 2-4 hours. The reaction time may vary depending on the reactivity of the electrophile.
-
Quench the reaction at -78 °C by adding saturated aq. NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined at this stage using ¹H NMR spectroscopy or GC analysis of the crude product.
-
Purify via flash column chromatography to isolate the major diastereomer.
-
Protocol 3: Auxiliary Cleavage to Yield the Carboxylic Acid
The final step is the removal of the auxiliary to release the chiral carboxylic acid. Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is a mild and highly effective method that selectively cleaves the exocyclic amide bond without causing racemization or cleaving the endocyclic carbamate.[8][9]
-
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2) (1.0 equiv)
-
Tetrahydrofuran (THF) and Water (typically a 3:1 or 4:1 mixture)
-
30% Hydrogen peroxide (H₂O₂) (4-5 equiv)
-
Lithium hydroxide (LiOH) monohydrate (2 equiv)
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or Dichloromethane
-
Aqueous acid (e.g., 1 M HCl)
-
-
Procedure:
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH. The hydroperoxide anion (OOH⁻) is the active nucleophile that preferentially attacks the more hindered exocyclic carbonyl.[4][8][10]
-
Stir vigorously at 0 °C for 1-3 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Stir until a test with peroxide indicator strips is negative.
-
Remove most of the THF using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether or dichloromethane to remove the liberated chiral auxiliary. The auxiliary can be recovered from these organic washings, purified, and recycled.
-
Acidify the aqueous layer to pH ~1-2 with 1 M HCl.
-
Extract the chiral carboxylic acid product with several portions of ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Enantiomeric excess (e.e.) can be determined by chiral HPLC or by converting the acid to a chiral ester and analyzing by GC or NMR.
-
Data and Expected Outcomes
The use of Evans-type auxiliaries typically provides high levels of diastereoselectivity and good overall yields. The table below summarizes representative results for the alkylation of an N-propionyl oxazolidinone.
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Allyl Iodide | NaHMDS | 98:2 | 77 | [4] |
| Benzyl Bromide | LDA | >99:1 | 91 | [6] |
| Methyl Iodide | NaHMDS | 91:9 | 85 | [6] |
| Ethyl Bromide | LDA | >99:1 | 88 |
Yields are for the purified major diastereomer after alkylation.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This is often caused by incomplete formation of the (Z)-enolate or the reaction temperature rising above -78 °C during alkylation. Ensure reagents are fresh, solvents are scrupulously dry, and temperature is strictly controlled.
-
Competing Endocyclic Cleavage: During hydrolysis, using LiOH without H₂O₂ can lead to cleavage of the oxazolidinone ring itself, destroying the auxiliary.[4][10] The use of lithium hydroperoxide is crucial for selective exocyclic cleavage.[8]
-
Poor Auxiliary Recovery: Ensure thorough extraction of the auxiliary from the basic aqueous layer before acidification. The auxiliary is soluble in common organic solvents.
-
Safety: n-Butyllithium is pyrophoric. Hydrogen peroxide at 30% is a strong oxidizer. Handle all reagents with appropriate personal protective equipment in a chemical fume hood.
Conclusion
The (4R,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one is a powerful and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The methodology, grounded in the formation of a rigid, chelated (Z)-enolate, provides a predictable and highly diastereoselective route to valuable chiral building blocks. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently apply this robust synthetic tool to advance projects in drug discovery and complex molecule synthesis.
References
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]
-
Krenske, E. H., Chow, K. H., & Jenkins, I. D. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Mitchell, A. G., Fan, L., & Johnson, R. L. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1472-1478. [Link]
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]
-
Tetrahedron Letters. (2011). Asymmetric alkylation reaction. [Link]
-
University Lecture. Evans Enolate Alkylation-Hydrolysis. [Link]
-
Umehara, A., Kawai, S., & Sasaki, M. (2020). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. The Journal of Organic Chemistry, 85(1), 487-495. [Link]
-
ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. [Link]
-
Bsharat, O., & Qasem, A. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(2), 49-52. [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. scribd.com [scribd.com]
- 8. connectsci.au [connectsci.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. UQ eSpace [espace.library.uq.edu.au]
Application Note: Microwave-Assisted Synthesis of 3,4-Dimethyl-1,3-oxazolidin-2-one
Introduction: The Shift to Greener Synthesis
Oxazolidinones are a critical class of heterocyclic compounds, with their core structure appearing in a range of pharmaceuticals, most notably as chiral auxiliaries in asymmetric synthesis and as key components in antibiotics like Linezolid.[1][2] The target molecule, 3,4-Dimethyl-1,3-oxazolidin-2-one, represents a fundamental scaffold within this family. Traditional synthesis methods for these compounds often involve prolonged reaction times, harsh reagents, and significant energy consumption.[3][4]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a powerful alternative to conventional heating.[5][6] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[7][8] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, leveraging the significant advantages of MAOS, which include dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[9][10]
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a base-catalyzed cyclization reaction between 2-(methylamino)ethanol and dimethyl carbonate (DMC). DMC serves as a safer, more environmentally benign alternative to highly toxic phosgene-based reagents.[1][11][12]
Overall Reaction:
2-(Methylamino)ethanol + Dimethyl Carbonate → this compound + 2 CH₃OH
The reaction mechanism is a two-step process initiated by the base.
-
Nucleophilic Attack: The secondary amine of 2-(methylamino)ethanol, being more nucleophilic than the hydroxyl group, attacks one of the electrophilic carbonyl carbons of dimethyl carbonate. This forms a carbamate intermediate.
-
Intramolecular Cyclization & Elimination: The pendant hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed carbonyl carbon. This step is facilitated by the high temperatures achieved rapidly under microwave irradiation. The tetrahedral intermediate collapses, leading to the formation of the stable five-membered oxazolidinone ring and the elimination of methanol.
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.[13][14]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-(Methylamino)ethanol | ≥98% | Standard Chemical Supplier |
| Dimethyl Carbonate (DMC) | ≥99% | Standard Chemical Supplier |
| Sodium Methoxide (NaOMe) | ≥95% | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Deionized Water | N/A | Laboratory Supply |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard Chemical Supplier |
Equipment:
-
Monowave or multi-mode laboratory microwave reactor
-
10 mL microwave process vials with Teflon-lined septa and aluminum crimp caps
-
Magnetic stir bars
-
Standard laboratory glassware (separatory funnel, round-bottom flask, etc.)
-
Rotary evaporator
-
Analytical instruments (NMR, GC-MS) for characterization
Step-by-Step Synthesis Procedure
-
Reagent Charging: To a 10 mL microwave process vial containing a magnetic stir bar, add 2-(methylamino)ethanol (1.0 eq.), dimethyl carbonate (2.0 eq.), and sodium methoxide (0.05 eq.).
-
Vessel Sealing: Securely seal the vial using a Teflon septum and an aluminum crimp cap. Caution: Proper sealing is critical to safely contain the pressure generated at elevated temperatures.[13]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture according to the parameters outlined in Table 1. The reaction is heated well above the boiling point of the reactants, generating significant internal pressure.[13]
-
Cooling: After the irradiation cycle is complete, the vessel must be thoroughly cooled to below 50°C using the instrument's compressed air cooling feature before it is removed from the microwave cavity.[13]
-
Work-up: Once cooled, carefully open the vial in a fume hood.[15] Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water and 20 mL of dichloromethane (DCM).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with 10 mL portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification & Characterization: If necessary, purify the crude product by vacuum distillation or column chromatography. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Reactants | ||
| 2-(Methylamino)ethanol | 1.0 eq. | Limiting Reagent |
| Dimethyl Carbonate (DMC) | 2.0 eq. | Used in excess to drive the reaction to completion |
| Sodium Methoxide | 0.05 eq. | Catalytic base to facilitate nucleophilic attack |
| Microwave Conditions | ||
| Temperature | 130 °C | Optimal temperature for rapid cyclization[16] |
| Reaction Time | 15 min | Drastically reduced from hours in conventional heating[8][9] |
| Microwave Power | 100-150 W (Variable) | Power is dynamically adjusted by the reactor to maintain temperature |
| Stirring | 600 RPM | Ensures homogeneous heating of the reaction mixture |
| Expected Outcome | ||
| Expected Yield | 80-95% | Microwave synthesis typically provides high yields[9][17] |
| Appearance | Colorless to pale yellow oil |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from preparation to analysis.
Safety and Troubleshooting
Safety is paramount when performing microwave-assisted chemistry.
-
Dedicated Equipment: Only use a microwave reactor specifically designed for laboratory chemical synthesis. Domestic microwave ovens lack the necessary safety features (pressure monitoring, solvent resistance) and must not be used.[14][15]
-
Pressure Hazard: Reactions in sealed vessels generate high internal pressures. Never exceed the recommended volume for the reaction vials and always ensure the vessel has cooled completely before attempting to open it.[13]
-
Chemical Handling: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]
Troubleshooting Common Issues:
-
Low Yield: This can result from suboptimal temperature or insufficient reaction time. Systematically increase the temperature in 10°C increments or the time in 5-minute intervals. Ensure the correct stoichiometry and catalytic amount of base are used.[16]
-
Byproduct Formation: Over-exposure to microwave energy can sometimes lead to product decomposition. If byproducts are observed, try reducing the reaction time or temperature. Monitoring the reaction by TLC or GC can help identify the optimal endpoint.[16]
Conclusion
This application note details a robust, efficient, and rapid protocol for the synthesis of this compound using microwave irradiation. By adopting this MAOS approach, researchers can significantly accelerate their synthetic workflows, improve yields, and align with the principles of green chemistry by reducing energy consumption and reaction times.[6][7]
References
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Oxazolidine. Grokipedia.
- Safety Considerations for Microwave Synthesis.
- Organic Syntheses Procedure. Organic Syntheses.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Microwave Synthesis. Organic Chemistry Portal.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC.
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted p
- Improving the efficiency of microwave-assisted oxazolidinone synthesis. Benchchem.
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted p
- 2-Oxazolidinone. Wikipedia.
- An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- ENVIRONMENTALLY BENIGN SYNTHESIS OF NEW 1,3-OXAZOLIDINES AND AZOMETHYNES ON THE BASE OF ARYLAMINOPROPANOLS.
- Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
- MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
- Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.
- 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
- One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One.
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. patents.justia.com [patents.justia.com]
- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijrpas.com [ijrpas.com]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. jchps.com [jchps.com]
- 11. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 12. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Microwave Synthesis [organic-chemistry.org]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the removal of 3,4-Dimethyl-1,3-oxazolidin-2-one auxiliary
Diagnostic & Scope Clarification
Status: Active Ticket Focus: Nomenclature & Structural Integrity
⚠️ Critical Nomenclature Check: "3,4-Dimethyl" Ambiguity
Before proceeding, we must clarify the specific chemical entity you are working with, as the nomenclature "3,4-dimethyl-1,3-oxazolidin-2-one" presents a technical contradiction in the context of chiral auxiliaries.[1]
-
Scenario A (Most Likely): You are referring to an N-acylated 4-methyl-1,3-oxazolidin-2-one .[1] In this case, the "3" refers to the position of the acyl group (the substrate), and the "4" refers to the methyl directing group. This guide focuses on this scenario—cleaving the N-acyl bond to release your product.
-
Scenario B (Literal): You possess This compound (N-methyl, C4-methyl).[1] This molecule has a capped nitrogen. It cannot function as an auxiliary because it cannot accept a substrate. If this is a byproduct (e.g., from pseudoephedrine condensation), it is a stable contaminant, not an auxiliary-substrate complex.[1]
-
Scenario C (SuperQuat): You are using the 5,5-dimethyl-4-isopropyl or 4-phenyl derivative (SuperQuat).[1] The cleavage protocols below apply but require adjustments for steric hindrance.
Troubleshooting Guide (Q&A)
Category A: Hydrolytic Cleavage (Yielding Carboxylic Acids)[1][2]
Q: I used LiOH/H₂O₂ to remove the auxiliary, but I recovered a significant amount of the ring-opened amino alcohol byproduct. Why? A: This is a classic regioselectivity failure.
-
The Cause: Hydroxide (
) is a harder nucleophile than hydroperoxide ( ).[1] prefers to attack the endocyclic carbonyl (the carbamate), destroying the auxiliary ring. attacks the exocyclic carbonyl (the amide), releasing your product and saving the auxiliary. -
The Fix: You likely had insufficient H₂O₂ or allowed the temperature to rise.
-
Ensure you use LiOOH (Lithium Hydroperoxide), not just LiOH. This is generated in situ by mixing LiOH with excess H₂O₂.
-
Lower the temperature to 0 °C or -10 °C.
-
Protocol Adjustment: Switch to the "buffered" LiOOH method (see Protocol 1) to minimize free hydroxide concentration.
-
Q: My reaction is evolving gas violently. Is this normal? A: Stop immediately. This is a safety hazard.
-
The Cause: Decomposition of the peracid intermediate or disproportionation of H₂O₂ catalyzed by trace metals or high pH.
-
The Fix: This often happens when the peracid intermediate is not reduced quickly enough.
-
Ensure efficient stirring.[2]
-
Use a reductive quench (Na₂SO₃ or Na₂S₂O₃) immediately after the reaction is complete to destroy excess peroxide before workup.
-
Reference: See the ACS Safety commentary on oxygen evolution during Evans cleavage (Reference 1).
-
Category B: Epimerization & Stereochemical Integrity
Q: After cleavage, my product's enantiomeric excess (ee) dropped from >98% to 85%. Where did I lose the stereochemistry? A: Epimerization usually occurs after the cleavage bond breaks but before the quench, or due to the basicity of the cleavage reagent itself.
-
Mechanism: The
-proton of the resulting imide or acid is acidic. Strong bases (like LiOH) can deprotonate this position, leading to racemization through an enolate intermediate. -
The Fix:
Category C: Reductive Cleavage (Yielding Alcohols)[1][2]
Q: I am trying to reduce the auxiliary to the alcohol using LiBH₄, but the reaction is stalling. A: The borohydride complexation is likely failing due to steric bulk at the 4-position (the methyl/isopropyl group).
-
The Fix:
-
Add an additive: Add 1 equivalent of water or methanol to the LiBH₄/THF mixture. This generates a more reactive borohydride species and facilitates the catalytic cycle.
-
Switch Reagents: If LiBH₄ fails, use LiAlH₄ (LAH) at -78 °C. Note that LAH is less chemoselective and will reduce other esters/ketones on your substrate.[1]
-
Visual Logic & Mechanisms[1]
Diagram 1: The Regioselectivity of LiOOH vs. LiOH
Why LiOOH saves the auxiliary while LiOH destroys it.
Caption: LiOOH preferentially attacks the exocyclic carbonyl (the drug linker), preserving the expensive chiral auxiliary.[1] LiOH attacks the ring carbonyl, destroying it.
Diagram 2: Cleavage Method Decision Tree
Caption: Select the cleavage reagent based on the desired functional group of the final product.[1]
Standard Operating Protocols (SOPs)
Protocol 1: Hydrolytic Cleavage (LiOH/H₂O₂)
Target: Carboxylic Acid | Mechanism: Exocyclic Nucleophilic Acyl Substitution[1]
Reagents:
-
LiOH (Lithium Hydroxide, monohydrate)[1]
-
H₂O₂ (Hydrogen Peroxide, 30% aq)[1]
-
Solvent: THF/Water (3:1 or 4:1)[1]
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in THF (0.1 M concentration) and cool to 0 °C in an ice bath.
-
Peroxide Addition: Add H₂O₂ (30% w/w, 4.0 equiv) dropwise via syringe. Note: Ensure the system is vented.
-
Base Addition: Add LiOH (solid or 1.0 M aq solution, 2.0 equiv). The solution may become opaque.
-
Monitoring: Stir at 0 °C. Monitor by TLC or HPLC. Most reactions complete in 30–60 minutes.
-
Critical Check: If the reaction is slow, do not warm to RT immediately. Add more LiOH/H₂O₂ at 0 °C first. Warming promotes epimerization.
-
-
Quench (Safety Critical): Once complete, add saturated aqueous Na₂SO₃ (Sodium Sulfite) or Na₂S₂O₃ (Thiosulfate) dropwise at 0 °C. Stir for 15 mins to destroy excess peroxide. Test with starch-iodide paper (should remain white).[1]
-
Workup:
-
Evaporate bulk THF (rotovap, bath < 30 °C).
-
Extract the alkaline aqueous layer with CH₂Cl₂ (x3) to recover the chiral auxiliary (organic layer).[1]
-
Acidify the aqueous layer to pH 1–2 with 1N HCl.
-
Extract the acidic aqueous layer with EtOAc (x3) to isolate the carboxylic acid product .
-
Protocol 2: Reductive Cleavage (LiBH₄)
Target: Primary Alcohol | Mechanism: Nucleophilic Hydride Addition[1]
Reagents:
-
LiBH₄ (Lithium Borohydride, 2.0 M in THF)[1]
-
Water or Methanol (1.0 equiv, additive)[1]
-
Solvent: THF or Et₂O[1]
Step-by-Step:
-
Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.
-
Hydride Addition: Add LiBH₄ solution (1.5–2.0 equiv) dropwise.
-
Activation: Add water (1.0 equiv) or MeOH (1.0 equiv) very slowly. Gas evolution (H₂) will occur.[1]
-
Why? This forms a reactive borohydride species and aids in the dissociation of the boron-auxiliary complex.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT if necessary.
-
Quench: Cool to 0 °C. Add excess Rochelle's salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1–2 hours until two clear layers form (breaks the boron emulsion).
-
Extraction: Extract with EtOAc. The organic layer contains both the alcohol product and the cleaved auxiliary. Separation requires column chromatography.
Quantitative Data Summary
| Method | Reagent | Target Product | Risk Factor | Selectivity (Exo:Endo) |
| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | O₂ Evolution, Epimerization | High (>100:[1]1) |
| Hydrolysis | LiOH (only) | Ring-Opened Waste | Destroys Auxiliary | Low (1:[1]10) |
| Reduction | LiBH₄ / H₂O | Alcohol | Emulsions | N/A |
| Transesterification | Ti(OEt)₄ | Ethyl Ester | Slow Reaction | High |
| Reduction | DIBAL-H | Aldehyde | Over-reduction to Alcohol | Medium |
References
-
Oxygen Evolution Safety
-
Mechanistic Insight (LiOOH vs LiOH)
-
Original Methodology
-
Alternative Transesterification
Sources
- 1. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
Preventing epimerization during 3,4-Dimethyl-1,3-oxazolidin-2-one cleavage
Technical Support Center: Chiral Auxiliary Cleavage Topic: Preventing Epimerization during 3,4-Dimethyl-1,3-oxazolidin-2-one Cleavage Document ID: TSC-EVANS-004 Status: Active
Executive Summary
You are encountering a critical stability window. The cleavage of the Evans auxiliary (specifically
If you are using a "3,4-dimethyl" variant (likely a nomenclature shorthand for a 4-substituted-N-acyl system or a specific norephedrine derivative), the steric environment may differ, but the thermodynamic risks remain identical. This guide prioritizes Lithium Hydroperoxide (LiOOH) and Titanium-mediated transesterification as the primary controls against racemization.
Module 1: Diagnostic Workflow
Before selecting a reagent, determine your substrate's sensitivity profile.
Figure 1: Decision matrix for selecting the appropriate cleavage method based on product requirement and substrate stability.
Module 2: The Gold Standard – Hydrolytic Cleavage (LiOOH)
Why this works:
Standard hydroxide hydrolysis (LiOH alone) is risky because
Protocol A: LiOOH Hydrolysis
Target: Carboxylic Acid[2]
Reagents:
-
Substrate (
equiv) in THF/Water (3:1) -
(30% aq.,
equiv) -
(
equiv) - (1.5 M aq., excess) for quenching
Step-by-Step:
-
Dissolution: Dissolve the
-acyl oxazolidinone in THF and cool to C . -
Peroxide Addition: Add
slowly. Note: Adding peroxide before base ensures that when LiOH is added, it immediately forms LiOOH rather than existing as free high-pH hydroxide. -
Base Addition: Add LiOH (as a solution in water) dropwise via syringe pump or addition funnel. Monitor internal temp; do not exceed
C. -
Reaction: Stir at
C. Monitor by TLC. Most reactions complete in < 1 hour. -
Quench (Critical): Add aqueous
(sodium sulfite) and saturated .-
Warning: This quench is exothermic (oxidation of sulfite to sulfate). Stir vigorously at
C for 30 mins to destroy residual peroxides. Check for peroxides using starch-iodide paper before concentrating.
-
-
Workup: Evaporate bulk THF. Extract the alkaline aqueous layer with DCM (removes the cleaved auxiliary). Acidify the aqueous layer (pH 2) with HCl, then extract with EtOAc to isolate the chiral acid.
Module 3: Transesterification (Titanium-Mediated)
Why this works:
If your substrate is extremely sensitive to base (e.g.,
Protocol B: Ti(OEt)4 Transesterification
Target: Ethyl Ester
Reagents:
-
Substrate (
equiv) -
(
equiv) -
Ethanol (anhydrous, solvent)
Step-by-Step:
-
Dissolve substrate in anhydrous ethanol.
-
Add
.[3] (Start with catalytic amount; increase to stoichiometric if sluggish). -
Reflux gently (or
C) for 4–12 hours. -
Workup: Cool to RT. Add water (causes Ti to precipitate as
). Filter through Celite. Concentrate filtrate. -
Purification: The auxiliary and the ester product are both organic; separation requires column chromatography.
Module 4: Comparative Data & Troubleshooting
Reagent Performance Matrix
| Feature | LiOH (Alone) | LiOOH (Peroxide) | Ti(OR)4 | LiBH4 |
| Primary Nucleophile | ||||
| Basicity ( | High (~15.7) | Moderate (~11.6) | Low (Neutral) | Moderate |
| Epimerization Risk | High | Low | Very Low | Low |
| Ring Opening Risk | High | Low | Low | Low |
| Product | Acid | Acid | Ester | Alcohol |
Frequently Asked Questions (FAQs)
Q1: You mentioned "this compound." Is this different from the standard Evans auxiliary? A: This is a critical nomenclature check.
-
Scenario A: You are using the standard 4-methyl-1,3-oxazolidin-2-one (derived from alanine) or 4-isopropyl (valine). The protocols above apply perfectly.
-
Scenario B: You literally have a 3,4-dimethyl system (i.e., the Nitrogen at position 3 is methylated). If the Nitrogen is methylated, it cannot be acylated to form the Evans imide. You might be misidentifying the reagent.
-
Scenario C: You are using the SuperQuat auxiliary (4-substituted-5,5-dimethyl). This is more sterically hindered. The LiOOH method is still effective, but you may need to increase the reaction time. Do not increase temperature; instead, increase the equivalents of LiOOH.
Q2: My yield is low, and I see a polar byproduct. A: You likely opened the oxazolidinone ring (endocyclic cleavage).
-
Cause: Insufficient
or high temperature. If is old/degraded, you are effectively just adding LiOH. -
Fix: Use fresh 30%
. Ensure the peroxide is added before the lithium hydroxide.
Q3: I still see partial epimerization with LiOOH. A: Your substrate might be exceptionally acidic.
-
Fix: Switch to the Titanium Transesterification (Protocol B) to get the ester, then hydrolyze the ester carefully if the acid is absolutely needed (though esters are usually safer for storage). Alternatively, use magnesium methoxide (
) in methanol as a milder alternative to LiOOH.
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting regioselective hydrolysis of chiral oxazolidinones. Tetrahedron Letters, 28(49), 6141-6144.
-
Krenske, E. H., et al. (2023).[4] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.[4]
-
Beutner, G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7).[2] [2]
-
Krasik, P. (1998).[5] Synthesis of sterically hindered esters via titanium catalyzed transesterification.[5] Tetrahedron Letters, 39(24), 4223-4226.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium (IV) ethoxide | Ti(OEt)4 | C8H20O4Ti - Ereztech [ereztech.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. liquid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Lewis Acid Optimization for Oxazolidinone Scaffolds
This guide serves as a high-level technical support resource for researchers working with oxazolidinone scaffolds. It addresses two distinct chemical contexts:
-
The "Standard" Evans Auxiliary Context: Where the user likely refers to N-acyl-4-methyloxazolidin-2-ones used for asymmetric aldol/alkylation reactions.
-
The "Literal" Scaffold Context: Where the user is working with 3,4-dimethyl-1,3-oxazolidin-2-one (N-methylated) as a substrate or fragment, where Lewis Acid-mediated ring opening is the primary concern.
Current Status: Operational Subject: this compound & Derivatives Scope: Lewis Acid (LA) Selection, Stereocontrol, and Stability Troubleshooting
Diagnostic & Decision Matrix
Before proceeding, identify your specific chemical scenario to select the correct troubleshooting workflow.[1]
| Scenario | Substrate Structure | Primary Goal | Critical Mechanism |
| A. Asymmetric Synthesis | N-Acyl -4-methyloxazolidin-2-one | High Diastereoselectivity (dr) | Enolization & Facially Selective Addition |
| B. Scaffold Stability | N-Methyl -4-methyloxazolidin-2-one | Prevent Decomposition / Ring Opening | Nucleophilic attack at C2 or C5 |
Module A: Asymmetric Synthesis (Evans/Crimmins Aldol)
Applicable if you are using the oxazolidinone as a chiral auxiliary to induce stereochemistry.
Core Logic: The Chelation vs. Dipole Switch
The choice of Lewis Acid dictates the transition state geometry (Zimmerman-Traxler), which fundamentally controls the diastereomeric outcome.
Experimental Decision Tree
Figure 1: Lewis Acid selection logic for determining diastereoselectivity in oxazolidinone-mediated aldol reactions.
Troubleshooting FAQ: Reactivity & Selectivity
Q1: I am using
-
Diagnosis:
is a potent Lewis Acid but also a source of HCl if not strictly anhydrous.[1] It can cleave sensitive acetals or silyl protecting groups on your aldehyde.[1] -
Solution:
-
Switch to Boron: Use
(Dibutylboron triflate).[1] It forms a tight Z-enolate via a dipole-minimizing transition state but is significantly milder than Titanium.[1] -
Base Stoichiometry: Ensure DIPEA (Hunig's base) is added after
complexation to scavenge HCl, or use the "Soft Enolization" method ( + Sparteine).[1]
-
Q2: How do I access the "Anti" diastereomer? My standard conditions always give "Syn".
-
Mechanism: Standard Evans conditions (
or ) lock the Z-enolate and aldehyde into a closed chair transition state, forcing Syn selectivity.[1] -
Protocol Shift: To get Anti, you must disrupt this chelate.
-
Method A (Magnesium): Use
with Triethylamine.[1] Magnesium can support an anti-selective transition state (often rationalized via a boat model or monodentate coordination depending on the specific auxiliary).[1] -
Method B (Crimmins): Switch to a thiazolidinethione auxiliary with
.[1] The different coordination bite angle of Sulfur vs. Oxygen alters the facial bias.[1]
-
Q3: My reaction stalls with bulky aldehydes (e.g., pivalaldehyde).
-
Cause: Steric clash in the Zimmerman-Traxler transition state.[1]
-
Fix: Increase the Lewis Acid strength to tighten the coordination sphere, or switch to a Lanthanide Triflate (
or ). These coordinate strongly to the carbonyls but allow for a more flexible (less sterically demanding) transition state, often improving yields for hindered substrates.[1]
Module B: Scaffold Stability (Ring Opening)
Applicable if you are working with the N-methylated core (this compound) and observing decomposition.
The Risk: Lewis Acid-Mediated Ring Cleavage
Unlike N-acyl oxazolidinones (where the exocyclic carbonyl is the most Lewis basic site), N-alkyl oxazolidinones are susceptible to endocyclic C-O bond cleavage in the presence of strong Lewis Acids.
Mechanism of Failure:
-
Coordination: Strong LA (
, ) coordinates to the carbamate carbonyl oxygen.[1] -
Activation: This weakens the C5-O bond (the ether linkage).[1]
-
Nucleophilic Attack: If any nucleophile is present (trace water, alcohol, or even the chloride from
), it attacks C5.[1] -
Result: Ring opening to form a
-amino alcohol derivative.
Stability Data Comparison
| Lewis Acid | Coordination Strength | Ring Opening Risk | Recommended Use Case |
| Very High | High | Avoid with N-alkyl substrates unless -78°C. | |
| High | Moderate | Use with non-nucleophilic solvents (DCM).[1] | |
| High (Hard) | High | Known to promote ring opening/rearrangement.[1] | |
| Moderate | Low | Safe for most functionalizations.[1] | |
| Moderate | Very Low | Best for catalytic activation without cleavage.[1] |
Protocol: Preventing Ring Opening
If you must use a Lewis Acid on a substrate containing this moiety (e.g., for a Friedel-Crafts reaction elsewhere on the molecule):
-
Temperature Control: Maintain internal temperature below -40°C. Ring opening has a high activation energy compared to peripheral coordination.[1]
-
Scavengers: Add a proton scavenger (2,6-di-tert-butylpyridine) if using protic Lewis acids to prevent acid-catalyzed hydrolysis.[1]
-
Alternative LAs: Switch from oxophilic halides (
) to lanthanide triflates ( ), which are water-tolerant and less prone to cleaving C-O bonds.[1]
Standardized Experimental Protocol
General Procedure: Titanium-Mediated Aldol (Syn-Selective) Use this for robust diastereocontrol with N-acyl auxiliaries.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve N-propionyl-oxazolidinone (1.0 equiv) in anhydrous DCM (
). Cool to -78°C .[1] -
Complexation: Add
(1.05 equiv) dropwise.[1] Solution will turn yellow/orange (formation of Ti-complex).[1] Stir for 5 mins. -
Enolization: Add DIPEA (1.1 equiv) dropwise.[1] Stir at -78°C for 30-60 mins to ensure complete Z-enolate formation.
-
Addition: Add the aldehyde (1.1 equiv) neat or in minimal DCM. Stir at -78°C for 2-4 hours. Do not warm up yet.
-
Quench: Quench with saturated
solution at -78°C. Warming the reaction mixture before quenching can cause retro-aldol or equilibration to the anti-isomer.[1] -
Workup: Warm to RT, extract with DCM, wash with 1N HCl (to remove amine salts), then brine.
References
-
Evans, D. A., et al. (1981).[1] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[1]
-
Crimmins, M. T., et al. (2001).[1] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones." The Journal of Organic Chemistry.
-
Ghorai, M. K., et al. (2007).[1] "Lewis acid mediated nucleophilic ring opening... of 2-aryl-N-tosylaziridines."[1] Tetrahedron Letters (Discusses mechanistic parallels in ring opening).
-
Kholkina, E., et al. (2021).[1] "Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones." ResearchGate (Confirming N-methyl scaffold stability and synthesis).
Sources
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evaluating 3,4-Dimethyl-1,3-oxazolidin-2-one in the Context of Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of complex chiral molecules with high diastereoselectivity. This guide provides a comprehensive comparison of various chiral auxiliaries, with a special focus on understanding the potential and limitations of 3,4-Dimethyl-1,3-oxazolidin-2-one in this context. While this specific oxazolidinone is readily synthesized from the common chiral pool starting material, ephedrine, its utility as a chiral auxiliary in asymmetric synthesis is not well-documented. This guide will delve into the structural features that govern the efficacy of chiral auxiliaries and, by comparing with well-established examples like Evans' oxazolidinones and Myers' pseudoephedrine amides, elucidate why this compound is not a commonly employed tool for stereoselective transformations.
The Fundamental Role of Chiral Auxiliaries
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary hinges on several key factors:
-
High Diastereoselectivity: It must induce a high degree of stereochemical bias in the desired transformation.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
-
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on the structure of the auxiliary and the reaction conditions.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
The oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, are among the most successful and widely used in asymmetric synthesis.[1] These auxiliaries are typically derived from readily available α-amino acids and feature bulky substituents at the C4 and/or C5 positions of the oxazolidinone ring. The most common examples include (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, (4S)-4-benzyl-2-oxazolidinone, and (4S)-4-isopropyl-2-oxazolidinone.
The remarkable stereodirecting ability of Evans' auxiliaries stems from the rigid conformation of the N-acyl derivative, where the bulky substituent at C4 effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This is particularly evident in asymmetric alkylation and aldol reactions.[2]
Mechanism of Stereocontrol in Evans' Auxiliaries
The high diastereoselectivity observed with Evans' auxiliaries is rationalized by the formation of a chelated Z-enolate intermediate. The metal cation (e.g., Li⁺ or Bu₂BOTf) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid six-membered ring transition state. The bulky substituent at the C4 position then dictates the facial selectivity of the electrophilic attack.
Figure 1: General workflow for asymmetric alkylation using an Evans' auxiliary.
Introducing this compound: An Ephedrine-Derived Auxiliary
This compound can be synthesized from ephedrine or pseudoephedrine, which are inexpensive and readily available chiral amino alcohols.[3][4] The synthesis typically involves the reaction of ephedrine with phosgene or a phosgene equivalent.[5] While its facile synthesis from a chiral pool starting material makes it an attractive candidate, its application in asymmetric synthesis is conspicuously absent from the literature. This is likely due to key structural features that are not conducive to high stereocontrol.
Structural Analysis and Predicted Performance
Two main structural features of this compound are likely to compromise its effectiveness as a chiral auxiliary:
-
N-Methylation: The presence of a methyl group on the nitrogen atom (N3 position) prevents the formation of the rigid chelated transition state that is crucial for high diastereoselectivity in Evans-type reactions. In Evans' auxiliaries, the N-H proton is deprotonated during acylation, and the subsequent N-acyl group can freely rotate to adopt the conformation required for chelation. With an N-methyl group, this conformational flexibility is altered, and the chelation required for a well-defined transition state is disfavored.
-
Small C4-Substituent: The C4-substituent in this case is a methyl group. Compared to the bulky benzyl or isopropyl groups in Evans' auxiliaries, a methyl group provides significantly less steric hindrance. This reduced steric bulk would lead to poor facial discrimination of the enolate, resulting in low diastereoselectivity in alkylation or aldol reactions.
Figure 2: Comparison of structural features and predicted performance.
Comparative Performance: A Data-Driven Analysis
While no direct experimental data exists for the use of this compound in asymmetric alkylation or aldol reactions, we can infer its likely poor performance by comparing the well-documented results of established chiral auxiliaries under similar conditions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The diastereoselectivity of this reaction is a key metric for the performance of a chiral auxiliary.
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4S)-4-Benzyl-2-oxazolidinone | N-propionyl oxazolidinone | Benzyl bromide | >98% | 94 | [6] |
| (+)-(1S,2S)-Pseudoephedrine | N-propionamide | Benzyl bromide | 98% | 91 | [7] |
| This compound | N/A | N/A | Predicted to be low | N/A |
Table 1: Comparison of chiral auxiliaries in asymmetric alkylation.
As shown in Table 1, both Evans' oxazolidinone and pseudoephedrine amide provide excellent diastereoselectivity in the alkylation of a propionyl group with benzyl bromide. The high d.e. is a direct consequence of the effective steric shielding of one face of the enolate by the chiral auxiliary. In contrast, the lack of a bulky directing group and the presence of an N-methyl group in this compound would likely lead to a mixture of diastereomers.
Asymmetric Aldol Reaction
The aldol reaction is another powerful tool for constructing new stereocenters. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [2] |
| (+)-(1S,2S)-Pseudoephedrine | N-propionamide | Isobutyraldehyde | 95:5 | 88 | [7] |
| This compound | N/A | N/A | Predicted to be low | N/A |
Table 2: Comparison of chiral auxiliaries in the asymmetric aldol reaction.
Similar to the alkylation reaction, both Evans' and Myers' auxiliaries exhibit high diastereoselectivity in the aldol reaction, affording the syn aldol product in high excess. The predictable and high stereocontrol makes these auxiliaries invaluable in the synthesis of polyketide natural products. Again, the structural features of this compound suggest that it would not be an effective auxiliary for stereoselective aldol reactions.
Experimental Protocols for Established Chiral Auxiliaries
To provide a practical context for this comparison, detailed experimental protocols for the use of Evans' and Myers' auxiliaries are provided below.
Protocol 1: Asymmetric Alkylation using (4S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)
This protocol describes the acylation of the chiral auxiliary, followed by diastereoselective alkylation.
Step 1: Acylation of (4S)-4-Benzyl-2-oxazolidinone
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form the Z-enolate.
-
Add benzyl bromide (1.2 eq) and stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkylated product.
Figure 3: Workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 2: Asymmetric Alkylation using (+)-(1S,2S)-Pseudoephedrine (Myers' Auxiliary)
This protocol outlines the formation of the pseudoephedrine amide and its subsequent diastereoselective alkylation.
Step 1: Formation of Pseudoephedrine Amide
-
To a solution of (+)-(1S,2S)-pseudoephedrine (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can often be used directly in the next step or purified by crystallization.
Step 2: Diastereoselective Alkylation
-
To a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (2.2 eq).
-
Stir the solution for 1 hour at -78 °C.
-
Add a solution of benzyl bromide (1.5 eq) in THF and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: The Importance of Structural Design in Chiral Auxiliaries
The analysis of this compound in the context of established chiral auxiliaries highlights the critical role of structural design in achieving high levels of stereocontrol. While its synthesis from the readily available chiral precursor ephedrine is straightforward, its structural features, namely the N-methylation and the small C4-substituent, render it ineffective for directing stereoselective reactions of N-acyl derivatives.
In contrast, the success of Evans' oxazolidinones and Myers' pseudoephedrine amides lies in their ability to form rigid, well-defined transition states that create a significant steric bias, leading to high diastereoselectivity. This comparative guide underscores that not all molecules derived from the chiral pool are suitable for use as chiral auxiliaries and emphasizes the importance of understanding the mechanistic principles that govern asymmetric induction. For researchers in drug development and organic synthesis, the selection of an appropriate chiral auxiliary is a crucial step, and this guide provides a framework for making informed decisions based on the structural features of the auxiliary and the desired transformation.
References
-
[Synthesis of oxazolidines from ephedrines as potential prodrugs]. PubMed. [Link]
-
THE OXAZOLIDINE AND OXAZOLIDONE DERIVATIVES OF EPHEDRINE AND EPHEDRINELIKE COMPOUNDS: SYNTHESIS, STEREOCHEMISTRY, AND ENANTIOMERIC RESOLUTION ON CHIRAL HPLC STATIONARY PHASES. American University. [Link]
-
Phosgene in deteriorated chloroform: presumptive cause of production of 3,4-dimethyl-5-phenyl-2-oxazolidones in methamphetamine. ResearchGate. [Link]
-
Effects of oxazolidines derived from (-) ephedrine in the rat. PubMed. [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed. [Link]
-
Oxazolidine derivatives of ephedrine. ResearchGate. [Link]
-
The Highly Diastereoselective Synthesis of Oxazolidines Derived from Ketones and Pseudoephedrine or Ephedrine. ResearchGate. [Link]
-
Introduction to Stereoselective Organic Synthesis. [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
-
3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one. LookChem. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. [Link]
-
CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS. ScholarWorks. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]
-
Asymmetric Alkylation. Buchler GmbH. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. PubChem. [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Synthesis of (4R,5S)-4-methyl-5-phenyl-3-(3-phenyl-propionyl)oxazolidine-2-one. Mol-Instincts. [Link]
-
Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. PubMed. [Link]
-
(+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. [Link]
-
Document is current - Crossmark. Crossref. [Link]
- Method for making pharmaceutical compounds.
-
Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. Asymmetric synthesis of substituted 8-oxabicyclo[3.2.1]octanones and -octenones and cyclopentenones. PubMed. [Link]
-
A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. R Discovery. [Link]
-
Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. PMC. [Link]
-
A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. PMC. [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC. [Link]
-
Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. [Link]
-
Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. [Synthesis of oxazolidines from ephedrines as potential prodrugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aura.american.edu [aura.american.edu]
- 5. researchgate.net [researchgate.net]
- 6. A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
Determination of enantiomeric excess for products from 3,4-Dimethyl-1,3-oxazolidin-2-one
This guide details the experimental protocols for determining the enantiomeric excess (ee) of 3,4-Dimethyl-1,3-oxazolidin-2-one and its related synthetic products.
Executive Summary
This compound is a low-molecular-weight chiral heterocycle, typically derived from the N-methylation of (S)-4-methyl-2-oxazolidinone (an Evans auxiliary). Unlike standard Evans auxiliaries, the N-methyl group prevents acylation, making this molecule primarily useful as a chiral solvent , ligand precursor , or pharmaceutical intermediate .
Because it lacks strong chromophores (like phenyl groups) and has a relatively low boiling point, Chiral Gas Chromatography (GC) is the superior method for ee determination of the parent molecule. Chiral HPLC is the alternative standard, particularly for heavier, non-volatile derivatives, while NMR with Shift Reagents serves as a rapid, non-separation-based screening tool.
Part 1: Chiral Gas Chromatography (GC) – The Preferred Method
Best for: The parent molecule (this compound) and volatile analogs.
Due to the low molecular weight (~115 g/mol ) and lack of hydrogen bond donors (the N-H is methylated), this analyte exhibits excellent peak shape and resolution on cyclodextrin-based capillary columns without derivatization.
Experimental Protocol
-
Column Selection: A
-cyclodextrin derivatized phase is critical.-
Recommended:Cyclosil-B , Rt-bDEXsm , or Chirasil-DEX CB .
-
Stationary Phase: 2,3-di-O-methyl-6-O-t-butyl silyl
-cyclodextrin doped into polysiloxane.
-
-
Instrument Parameters:
-
Inlet: Split mode (50:1 ratio) to prevent column overload. Temperature: 220°C.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Detector: FID (Flame Ionization Detector) at 250°C. Note: FID is essential as the molecule has poor UV absorbance.
-
-
Temperature Program:
-
Initial: 70°C (Hold 2 min).
-
Ramp: 2°C/min to 140°C.
-
Hold: 5 min at 140°C.
-
Rationale: A slow ramp rate maximizes the interaction time with the chiral selector, essential for resolving the subtle methyl-group steric differences.
-
Data Interpretation
-
Elution Order: typically, the (
)-enantiomer elutes before the ( )-enantiomer on standard methylated -cyclodextrin columns, but this must be confirmed with a racemic standard. -
Resolution (
): Expect (baseline separation).
Part 2: High-Performance Liquid Chromatography (HPLC)
Best for: Non-volatile products derived from this compound (e.g., coupled products, heavier intermediates).
Since the parent molecule lacks an aromatic ring, detection sensitivity is the main challenge. You must use low-wavelength UV or a Refractive Index (RI) detector.
Experimental Protocol
-
Column Selection: Polysaccharide-based columns are the industry standard.
-
Primary Choice:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Secondary Choice:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase: Normal Phase (NP).
-
Composition: n-Hexane : Isopropanol (90:10 v/v).
-
Optimization: If retention is too low, reduce IPA to 2-5%.
-
-
Detection:
-
UV: 210 nm (Critical: The carbonyl group is the only absorber).
-
Warning: Avoid UV cutoff solvents (e.g., acetone, ethyl acetate) in the mobile phase. Use HPLC-grade Hexane/IPA only.
-
-
Flow Rate: 0.5 – 1.0 mL/min. Lower flow rates (0.5 mL/min) often improve resolution for small molecules.
Protocol Validation
-
Racemic Trace: Inject a racemic mixture to establish retention times (
and ). -
Blank Run: Inject pure mobile phase to ensure no ghost peaks at
. -
Sample Injection: Dissolve sample in mobile phase (1 mg/mL).
Part 3: NMR Spectroscopy with Chiral Shift Reagents
Best for: Rapid screening during reaction optimization; when GC/HPLC is unavailable.
Since the nitrogen is methylated, the molecule lacks an acidic proton for H-bonding with chiral solvating agents (like Pirkle alcohol). Therefore, Lanthanide Shift Reagents (LSR) that coordinate to the carbonyl oxygen are required.
Experimental Protocol
-
Reagent: Eu(hfc)_3 [Europium(III) tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)].
-
Solvent: Benzene-
or CCl (Avoid CDCl if possible, as it competes for coordination). -
Procedure:
-
Dissolve 10 mg of analyte in 0.6 mL solvent.
-
Record standard
H NMR. Focus on the N-Methyl singlet (~2.8 ppm) or C4-Methyl doublet. -
Add Eu(hfc)_3 stepwise (0.1 eq, 0.2 eq, etc.).
-
Observe peak splitting (induced anisochrony). The enantiotopic methyl groups will split into two distinct signals.
-
-
Calculation: Integration of the split peaks gives the ratio (
).
Comparative Analysis of Methods
| Feature | Chiral GC (Recommended) | Chiral HPLC | NMR (Eu(hfc) |
| Analyte Suitability | Volatile, low MW (Parent molecule) | Non-volatile, UV-active derivatives | Any (requires ~10 mg) |
| Sensitivity | High (FID detects C-H bonds) | Low (requires 210 nm UV) | Low (requires bulk sample) |
| Resolution | Excellent ( | Good ( | Moderate (Peak overlap common) |
| Cost per Run | Low (Gas/Column) | Medium (Solvents) | High (Shift Reagent cost) |
| Throughput | Fast (10-15 min) | Medium (20-30 min) | Slow (Manual titration) |
Workflow Decision Diagram
Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method based on analyte properties.
References
-
BenchChem. Application Notes and Protocols for (2S)-3,4-dimethyl-1,3-oxazolidin-2-one. Retrieved from
-
National Institutes of Health (PMC). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis and Chromatography. PMC10293842. Retrieved from
-
Sigma-Aldrich (Merck). Chiral GC Columns for Enantiomer Separation: Technical Guide. Retrieved from
-
Dobó, M., et al. (2021).[1] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Sources
X-Ray Crystallography for Stereochemical Confirmation of 3,4-Dimethyl-1,3-oxazolidin-2-one Adducts
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In asymmetric synthesis, the 3,4-dimethyl-1,3-oxazolidin-2-one scaffold (often derived from ephedrine or pseudoephedrine) serves as a critical chiral core.[1] Whether functioning as a chiral auxiliary, a template for alkylation, or a product of specific cyclizations, determining the absolute configuration of its "adducts" (newly formed stereocenters, typically at C5 or on the N-acyl side chain) is a pivotal step in drug development.
While NMR and Circular Dichroism (CD) offer rapid preliminary data, they suffer from ambiguity due to rotameric flexibility and the lack of heavy-atom reference points in light-atom organic molecules.[1] This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for stereochemical confirmation, detailing the comparative advantages, experimental protocols, and data validation standards required for regulatory submission.
Part 1: The Stereochemical Challenge
The this compound core presents specific challenges for solution-phase analysis:
-
Rotameric Equivalence (NMR): In solution, the five-membered ring can undergo envelope flipping, and substituents (especially if N-acylated) exhibit bond rotation that averages NOE (Nuclear Overhauser Effect) signals.[1][2] This makes assigning syn/anti relationships difficult without extensive modeling.[1][2]
-
Lack of Chromophores (CD): Unless the adduct contains distinct aromatic systems, the oxazolidinone carbonyl alone may not provide a sufficiently distinct Cotton effect for unambiguous assignment via Circular Dichroism.[2]
-
Light Atom Problem: Composed primarily of C, H, N, and O, these molecules scatter X-rays weakly compared to metallo-organics, requiring specific crystallographic strategies (e.g., Cu-K
radiation) to determine absolute configuration via anomalous dispersion.[2]
Part 2: Comparative Analysis
The following table objectively compares SC-XRD against the primary alternatives for this specific scaffold.
Table 1: Methodological Comparison for Stereochemical Assignment
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (NOE/ROE) | Circular Dichroism (CD) |
| Certainty | Absolute (100%) | Relative (Probabilistic) | Empirical (Trend-based) |
| Mechanism | Direct imaging of electron density; Anomalous dispersion (Flack parameter).[1] | Through-space magnetic interactions (< 5 Å).[1][2] | Differential absorption of polarized light.[2] |
| Sample State | Single Crystal (Solid State).[2] | Solution (Deuterated solvent).[2] | Solution. |
| Limitation | Requires a high-quality crystal; "Light atom" absolute config requires Cu source.[1][2] | Confused by conformational averaging (rotamers); NOE signals can be ambiguous.[2] | Requires specific chromophores; difficult to predict ab initio without reference.[1][2] |
| Time to Result | 24–72 hours (growing crystals) + 2 hours (collection).[1][2] | 1–4 hours. | < 1 hour. |
| Regulatory Value | Gold Standard (FDA/EMA accepted proof).[1][2] | Supporting Evidence. | Supporting Evidence. |
Part 3: Experimental Workflow & Protocol
Crystallization Strategy for Oxazolidinone Adducts
The this compound core is polar (carbamate) but often lipophilic due to the methyl/adduct groups.[1][2]
Protocol:
-
Solvent Selection: Use a binary system.
-
Vapor Diffusion Method (Recommended):
-
Heavy Atom Derivatization (Optional but Powerful):
Data Collection & Refinement
Critical Requirement: For absolute configuration of light-atom structures, you must use Copper radiation (Cu K
-
Why? The anomalous scattering signal (
) for Oxygen and Nitrogen is negligible with Mo radiation but measurable with Cu radiation.[2] -
Validation: The Flack Parameter is the metric for absolute stereochemistry.[2]
-
Flack x ≈ 0.0 (with small standard deviation, u < 0.1): Correct absolute configuration.
-
Flack x ≈ 1.0: Inverted structure (wrong enantiomer).[2]
-
Flack x ≈ 0.5: Racemic twin or ambiguous data.
-
Part 4: Visualization of the Confirmation Pathway
The following diagram illustrates the decision logic and workflow for confirming the stereochemistry of an oxazolidinone adduct.
Caption: Workflow for absolute stereochemical determination using SC-XRD, highlighting the critical Flack parameter checkpoint.
Part 5: Scientific Integrity & Causality[1][2]
Why "Light Atom" Crystallography Matters here
Most this compound adducts lack heavy atoms (elements heavier than Si).[1][2] In standard crystallography (Mo source), the Friedel pairs (reflections
By using a Cu K
-
Causality: The interaction of the X-ray photon with the inner-shell electrons of the atom causes a phase lag (anomalous dispersion).[1] This phase lag breaks the symmetry of the diffraction pattern, allowing the mathematical distinction between the R and S enantiomers [1].[2]
Self-Validating the Protocol
To ensure the result is trustworthy (E-E-A-T), the crystallographer must report:
-
R1 Value: Should be < 5% for a publication-quality structure.
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Flack Parameter (x): Must be reported with its standard uncertainty (u). A value of
is acceptable; is inconclusive [2].[1][2]
References
-
Parsons, S. (2017).[2] Determination of Absolute Configuration using X-ray Diffraction. Acta Crystallographica Section B. Link[2]
-
Flack, H. D. (1983).[2] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
-
Gawley, R. E., & Aubé, J. (1996).[2] Principles of Asymmetric Synthesis. Elsevier.[2] (Context on oxazolidinone auxiliaries). Link
-
Thompson, A. L., & Watkin, D. J. (2009).[2] X-ray Crystallography of Light-Atom Structures. Tetrahedron: Asymmetry.[2] Link
Sources
Scalability comparison of different chiral auxiliary based syntheses
The following guide provides a high-level technical analysis of chiral auxiliary scalability, designed for process chemists and drug developers.
Executive Summary: The "Scale-Up Gap"
In early-phase drug discovery, the primary metric is Speed-to-Molecule . Chiral auxiliaries like Evans oxazolidinones are ubiquitous here because they are reliable, predictable, and highly selective. However, as a candidate moves to Process Development (Phase I/II), the metrics shift to Cost-of-Goods (COGS) , Atom Economy , and Volume Efficiency .
This guide critically evaluates the scalability of four dominant chiral directing groups. The central thesis is that while Evans auxiliaries dominate the bench, Myers pseudoephenamine and Oppolzer sultams dominate the plant due to their superior crystallinity and recyclability, while Ellman sulfinamides occupy a unique niche as scalable chiral reagents for amine synthesis.
Critical Scalability Parameters
To objectively compare these systems, we define three "Process Pillars":
-
Crystallinity Potential: Can the intermediate diastereomers be purified by recrystallization? (Eliminates the need for kg-scale silica chromatography).
-
Auxiliary Recovery (R): defined as
. For a scalable process, must be . -
Atom Economy (AE): Auxiliaries are stoichiometric. A heavy auxiliary (MW > 200) attached to a light substrate (MW < 150) results in massive mass throughput for minimal product yield.
Comparative Analysis of Major Classes
A. Evans Oxazolidinones: The Bench Standard
-
Mechanism: Boron or Lithium enolates chelated to the oxazolidinone carbonyls.
-
Scalability Assessment: LOW to MEDIUM .
-
The Bottleneck:
-
Purification: The diastereomers often exist as oils or require chromatography to separate. At >1 kg scale, silica gel chromatography is often cost-prohibitive and environmentally unsustainable.
-
Conditions: Standard protocols often require cryogenic temperatures (
) to maintain kinetic control of the Z-enolate. Maintaining in a 2000L reactor is energy-intensive and technically challenging. -
Cleavage: Hydrolysis (LiOH/H2O2) can be harsh on sensitive substrates.
-
B. Myers Pseudoephedrine/Pseudoephenamine: The Process Workhorse
-
Mechanism: Directed alkylation of amide enolates.
-
Scalability Assessment: HIGH .
-
The Advantage:
-
Crystallinity: The amide intermediates are highly crystalline. Diastereomeric enrichment is achieved by simple filtration, not columns.
-
Reaction Rate: The addition of Lithium Chloride (LiCl) (approx. 6 equiv.) breaks up enolate aggregates, accelerating the reaction by orders of magnitude and allowing it to proceed at higher temperatures (
instead of ). -
Regulatory Note: Pseudoephedrine is a regulated precursor (methamphetamine). The Pseudoephenamine variant is the non-regulated, scalable alternative with improved crystallinity [1].[1]
-
C. Oppolzer Camphor Sultam: The Crystallization King
-
Mechanism: Face-selective reaction on the bornane framework.
-
Scalability Assessment: HIGH .
-
The Advantage:
-
Visual Resolution: The sultam derivatives crystallize exceptionally well.
-
Flow Chemistry: Recent advances have demonstrated continuous flow recycling of the sultam, effectively rendering it "pseudo-catalytic" in terms of process footprint [2].
-
D. Ellman Sulfinamides: The Amine Specialist
-
Mechanism: Condensation to chiral
-sulfinyl imines followed by nucleophilic addition. -
Scalability Assessment: MEDIUM-HIGH (as a Reagent) .
-
The Distinction: Unlike the others, the tert-butanesulfinyl group is typically cleaved and destroyed (acidic hydrolysis to
and salts) rather than recovered. It is a Chiral Reagent, not a true Auxiliary. -
The Advantage: It is the most efficient route to chiral amines. The starting material is cheap, and the "waste" cost is often offset by the shortness of the synthetic route (fewer steps than classical resolution).
Quantitative Comparison Matrix
| Metric | Evans Oxazolidinone | Myers Pseudoephenamine | Oppolzer Sultam | Ellman Sulfinamide |
| Primary Application | Aldol, Alkylation | Alkylation (esp. different halides) | Diels-Alder, Hydrogenation | Chiral Amines |
| Crystallinity | Low (Oils common) | High (Solids) | Very High | Medium |
| Reaction Temp | RT to Reflux | |||
| Purification Method | Chromatography | Recrystallization | Recrystallization | Crystallization/Distillation |
| Auxiliary Recovery | 80-90% (Tedious) | >95% (Extraction) | >95% (Precipitation) | 0% (Consumed) |
| Regulatory Risk | None | High (Pseudoephedrine) / None (Pseudoephenamine) | None | None |
Detailed Experimental Protocol
Selected Protocol: Large-Scale Myers Alkylation (Pseudoephenamine)
Rationale: This protocol demonstrates the "Self-Validating" nature of the Myers system using LiCl to ensure complete conversion and crystallinity for purification.
Reagents:
-
(S,S)-Pseudoephenamine propionamide (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (2.2 equiv)
-
LiCl (Anhydrous) (6.0 equiv) - Critical for breaking aggregates
-
Benzyl Bromide (1.2 equiv)
-
THF (Solvent)
Workflow:
-
Drying (Critical): Flame-dry LiCl in the reactor under vacuum. This is the most common failure point; wet LiCl kills the enolate.
-
Enolization: Suspend LiCl in THF and cool to
(or for larger scale). Add LDA. Cannulate the amide solution into the LDA/LiCl slurry. -
Warming: Warm the mixture to
for 15 minutes. Observation: The solution turns pale yellow/translucent, indicating monomeric enolate formation. -
Alkylation: Add Benzyl Bromide at
. Stir for 2 hours. -
Quench & Workup: Quench with saturated
. Extract with EtOAc. -
Purification (The Scalability Key): Concentrate the organic layer. Add a minimum amount of hot toluene/heptane. Cool slowly. Filter the white crystals.
-
Validation: Check HPLC of crystals. dr should be >99:1. If <99:1, recrystallize again. No column needed.
-
-
Cleavage: Hydrolyze with
in water/methanol. The auxiliary precipitates out; the product remains in solution as the carboxylate. Filter to recover auxiliary (>95% recovery).
Visualizing the Logic
Diagram 1: The Chiral Auxiliary Decision Tree
A logical flow for selecting the correct tool for the specific scale and substrate.
Caption: Decision matrix for selecting chiral auxiliaries based on target chemistry and production scale.
Diagram 2: The Scalable Recovery Loop (Myers/Sultam)
Illustrating the closed-loop efficiency required for large-scale operations.
Caption: The closed-loop cycle of a scalable auxiliary system, highlighting the critical crystallization purification step.
References
-
Myers, A. G., et al. (1997).[2] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[3] Journal of the American Chemical Society.[4]
-
O'Brien, M., et al. (2018). "Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam." Chemical Science.
-
Weix, D. J., & Ellman, J. A. (2003). "Improved synthesis of tert-butanesulfinamide suitable for large-scale production."[5][6] Organic Letters.
-
Evans, D. A., et al. (1982).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[4]
Sources
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved synthesis of tert-butanesulfinamide suitable for large-scale production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Alternative chiral auxiliaries to 3,4-Dimethyl-1,3-oxazolidin-2-one for specific transformations
Focus: Alternatives to 1,3-Oxazolidin-2-one based Auxiliaries (Evans/Davies) Content Type: Technical Comparison Guide
Executive Summary
For decades, 1,3-oxazolidin-2-one auxiliaries—typified by the Evans (Valine/Phenylalanine-derived) and Davies (SuperQuat, 5,5-dimethyl-substituted) systems—have been the benchmark for stoichiometric asymmetric synthesis. While effective, they suffer from distinct limitations: harsh hydrolytic cleavage conditions that can epimerize sensitive centers, rigid "Evans-syn" selectivity in aldol reactions, and occasional difficulty in crystalline purification.
This guide analyzes high-performance alternatives that address these specific bottlenecks. We focus on Crimmins Thiazolidinethiones (for tunable aldol selectivity and mild cleavage) and Myers Pseudoephedrine Amides (for superior alkylation efficiency).
The Benchmark: Oxazolidinone Limitations
To understand the alternatives, we must first define the limitations of the standard oxazolidinone scaffold (including the 3,4-dimethyl or 5,5-dimethyl variants).
-
The "Lock" Problem: Oxazolidinones typically access only one diastereomer (the "Evans-syn" product) via boron-mediated aldol reactions. Accessing the "non-Evans" syn or anti products requires difficult modifications or different auxiliaries entirely.
-
The Cleavage Problem: Hydrolysis of the oxazolidinone moiety often requires LiOH/H2O2. These basic, oxidative conditions are incompatible with sulfide-containing substrates or base-sensitive functionalities (e.g., epimerizable
-centers).
Comparative Analysis of Alternatives
Alternative A: Crimmins Thiazolidinethiones
Best For: Aldol Reactions (Tunable Selectivity) & Mild Cleavage.
The substitution of the oxazolidinone oxygen with sulfur (thiazolidinethione) dramatically alters the electronic properties of the ring. The thiocarbonyl group is a "softer" Lewis base and more reactive toward nucleophiles.
-
Mechanism & Selectivity: Unlike oxazolidinones, thiazolidinethiones can coordinate to Titanium(IV) through either the carbonyl oxygen or the thiocarbonyl sulfur. By modulating the Lewis acid and base, you can access both syn-aldol diastereomers from the same chiral auxiliary.
-
Cleavage Advantage: The thiazolidinethione is easily cleaved by reductive conditions (DIBAL-H) to aldehydes or by mild nucleophilic displacement, often avoiding the harsh lithium hydroperoxide conditions required for oxazolidinones.
Alternative B: Myers Pseudoephedrine Amides
Best For: Asymmetric Alkylations.[1]
Developed by Andrew Myers, this auxiliary utilizes the natural chirality of pseudoephedrine. It is arguably the gold standard for alkylation reactions, surpassing oxazolidinones in yield and operational simplicity.
-
Mechanism: The reaction proceeds via a Z-enolate.[1] The secondary alkoxide of the pseudoephedrine backbone coordinates with the lithium counterion, locking the facial selectivity rigidly.
-
Crystallinity: Pseudoephedrine amides are highly crystalline, often allowing diastereomeric purification by simple recrystallization rather than chromatography.
Performance Metrics: Head-to-Head Comparison
The following data aggregates typical performance metrics for a standard propionate aldol/alkylation reaction.
| Feature | Evans/Davies Oxazolidinone | Crimmins Thiazolidinethione | Myers Pseudoephedrine |
| Primary Utility | General Aldol/Alkylation | Tunable Aldol | Difficult Alkylations |
| Aldol Selectivity (dr) | >98:2 (Fixed "Evans-Syn") | >98:2 (Tunable Syn/Anti) | N/A (Rarely used for Aldol) |
| Alkylation Yield | 70-85% | 75-90% | 90-99% |
| Cleavage to Alcohol | LiBH4 (Sluggish) | NaBH4 (Fast) | LAB (Lithium Amidotrihydridoaluminate) |
| Cleavage to Aldehyde | DIBAL-H (Difficult, over-reduction) | DIBAL-H (Clean, High Yield) | DIBAL-H (Moderate) |
| Atom Economy | Moderate | Moderate | High (Auxiliary is cheap/recoverable) |
Decision Logic & Mechanism
Decision Matrix: Selecting the Right Auxiliary
The following diagram illustrates the logical flow for selecting an auxiliary based on the desired transformation and product constraints.
Figure 1: Decision tree for selecting chiral auxiliaries based on reaction type and stereochemical requirements.
Mechanistic Insight: The Crimmins "Switch"
The power of the thiazolidinethione lies in its ability to switch transition states based on the reagents used.
Figure 2: Divergent pathways in Crimmins Aldol reactions. Changing the base switches the transition state from chelated to non-chelated.[2][3]
Detailed Experimental Protocols
Protocol A: Crimmins Aldol Reaction (Titanium-Mediated)
This protocol demonstrates the "Non-Evans Syn" selective reaction, which is difficult to achieve with standard oxazolidinones.
Reagents:
-
(S)-N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione (1.0 equiv)
- (1.05 equiv)
-
(-)-Sparteine (2.5 equiv) or DIPEA (for switch)
-
Aldehyde (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Enolization: Dissolve the auxiliary in DCM (0.1 M) and cool to -78°C .
-
Lewis Acid Addition: Add
dropwise. The solution will turn yellow/orange. Stir for 5 minutes. -
Base Addition: Add DIPEA (for non-chelated) or (-)-Sparteine (for chelated) dropwise. Stir at -78°C for 30 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Add the aldehyde neat or as a solution in DCM dropwise.
-
Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC.
-
Quench: Quench with saturated aqueous
. Warm to room temperature. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography.
Critical Note: The internal temperature must not rise above -70°C during the addition of
Protocol B: Myers Alkylation
Optimized for difficult substrates where oxazolidinones fail.
Reagents:
-
Pseudoephedrine propionamide (1.0 equiv)
-
LiCl (anhydrous, 6.0 equiv)[4]
-
LDA (2.1 equiv)
-
Alkyl Halide (1.2 equiv)
Step-by-Step:
-
Drying: Flame-dry LiCl in the reaction flask under high vacuum (critical for rate acceleration).
-
Solvation: Add THF and the pseudoephedrine amide. Cool to -78°C .[5]
-
Deprotonation: Add LDA solution dropwise. The mixture may become heterogeneous. Stir for 1 hour at -78°C, then warm to 0°C for 15 minutes, then back to -78°C.
-
Alkylation: Add the alkyl halide.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.
-
Quench: Add dilute aqueous HCl or phosphate buffer.
Why LiCl? Lithium chloride increases the reactivity of the enolate by breaking up aggregates, allowing the reaction to proceed faster and with higher diastereoselectivity.
References
-
Evans, D. A., et al. (1982).[5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6] Link
-
Crimmins, M. T., et al. (2001).[2][6] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones." The Journal of Organic Chemistry. Link
-
Myers, A. G., et al. (1997).[5] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[6] Link
-
Davies, S. G., et al. (2006).[7] "SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one." Organic & Biomolecular Chemistry. Link
-
Vellalath, S., & Romo, D. (2016). "The Nucleophile-Promoted Aldol-Lactonization: A Synthesis of Bicyclic Lactones." Israel Journal of Chemistry. (Discusses cleavage advantages of thiazolidinethiones). Link
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Safety Operating Guide
3,4-Dimethyl-1,3-oxazolidin-2-one proper disposal procedures
Core Directive: Operational Autonomy & Safety
Handling nitrogen-containing heterocycles like 3,4-Dimethyl-1,3-oxazolidin-2-one (CAS: 96014-96-9) requires a disposal strategy that goes beyond simple "trash" classification. As a researcher, you are not just discarding a byproduct; you are managing a chemical lifecycle to prevent environmental leaching and reactive hazards.
This guide provides a self-validating disposal protocol . It moves beyond generic advice to explain the chemical logic dictating these procedures—specifically focusing on the stability of the oxazolidinone ring and its potential for hydrolysis or oxidation.
Chemical Profile & Hazard Assessment
Before disposal, you must characterize the waste. This compound is a chiral auxiliary/intermediate often used in asymmetric synthesis. Its disposal profile is dictated by its functional groups: the cyclic carbamate (oxazolidinone) and the alkyl substituents.
Table 1: Physicochemical & Hazard Profile
| Parameter | Data / Classification | Operational Implication |
| CAS Number | 96014-96-9 | Use for waste manifesting and labeling. |
| Chemical Class | Cyclic Carbamate / Oxazolidinone | Nitrogen-containing organic; requires high-temp incineration. |
| Physical State | Solid (typically) or Viscous Liquid | Determines waste container type (wide-mouth vs. jerrycan). |
| Flash Point | >110°C (Estimated) | Likely not D001 (Ignitable) unless in flammable solvent. |
| Reactivity | Stable; Hydrolyzes in strong acid/base | Segregate from concentrated acids/bases to prevent uncontrolled hydrolysis. |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Irritant) | PPE (Nitrile gloves, lab coat) mandatory during waste transfer. |
| RCRA Status | Not P- or U-listed | Classified as Non-Regulated Organic or Characteristic depending on solvent matrix. |
Critical Note: If this compound is dissolved in a solvent (e.g., Dichloromethane, THF), the solvent's hazards (Flammability F003/F005, Toxicity) dictate the primary waste code.
Pre-Disposal Protocol: Segregation & Compatibility
The oxazolidinone ring is robust but can undergo ring-opening hydrolysis. Therefore, segregation is not just bureaucratic—it is chemical safety.
-
Rule 1: No Oxidizers. Do not mix with strong oxidizers (e.g., permanganates, nitric acid). The amine/amide functionality can form unstable N-oxides or nitro compounds.
-
Rule 2: pH Neutrality. Avoid mixing with waste streams that are highly acidic (< pH 2) or basic (> pH 12.5) to prevent exothermic hydrolysis in the waste drum.
-
Rule 3: Halogen Check. If the compound was used with halogenated solvents (DCM, Chloroform), it must go into the Halogenated Waste stream. If used with Ethyl Acetate/Hexanes, it goes to Non-Halogenated .
Disposal Methodology: The Decision Workflow
The following logic gate ensures the material ends up in the correct destruction pathway (Incineration).
Figure 1: Oxazolidinone Waste Stream Decision Tree
Caption: Logical workflow for categorizing oxazolidinone waste based on physical state and solvent matrix.
Detailed Step-by-Step Procedures
Scenario A: Disposing of Pure Solid Reagent
Context: You have an expired bottle or excess powder.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Place the sealed jar into a secondary bin to capture potential leaks.
-
Disposal Action: Request pickup for Incineration . Do not landfill.[3] The nitrogen content makes it unsuitable for standard landfilling due to potential groundwater leaching.
Scenario B: Disposing of Reaction Mixtures (Liquid)
Context: The compound is dissolved in a solvent after an extraction.
-
Solvent Identification: Determine if your primary solvent is halogenated (e.g., Methylene Chloride) or non-halogenated (e.g., Ethyl Acetate, Methanol).
-
Bulking: Pour into the appropriate 5-gallon carboy (Jerrycan).
-
Scientific Insight: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C) to prevent static discharge.
-
-
Headspace: Leave at least 10% headspace in the container. Oxazolidinones are stable, but thermal expansion of the solvent is a physical risk.
-
Closure: Cap tightly. Funnels must be removed immediately after pouring.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Bagging: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear polyethylene bag (4 mil thickness).
-
Tagging: Label as "Solid Debris contaminated with this compound".
-
Disposal: Place in the laboratory's designated Solid Hazardous Waste drum.
Regulatory Compliance (RCRA & EPA)
While this compound is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it falls under the "Generator Knowledge" clause.
-
Waste Characterization: You are certifying that the waste is an organic solid/liquid capable of being incinerated.
-
EPA Waste Codes:
Authoritative Recommendation: Always treat this as Hazardous Chemical Waste to ensure it is destroyed via thermal oxidation (incineration), which breaks the ring structure into harmless CO2, H2O, and NOx (scrubbed).
Emergency Procedures (Spill Cleanup)
In the event of a spill during disposal:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or half-face respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or a universal spill pad. Do not use sawdust (fire hazard if solvent is flammable).
-
-
Decontamination: Wipe the surface with a mild soap solution. Do not use bleach (potential reaction with amines).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96014-96-9 (this compound). PubChem.[6][7] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. capotchem.cn [capotchem.cn]
- 3. carlroth.com [carlroth.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. epa.gov [epa.gov]
- 6. 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-imine | C11H14N2O | CID 411695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dimethyl-1,3-oxazolidine-2,5-dione | C5H7NO3 | CID 22468121 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
